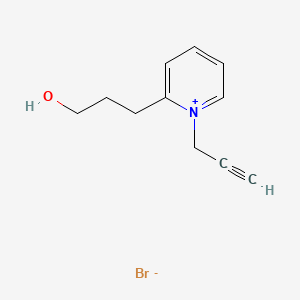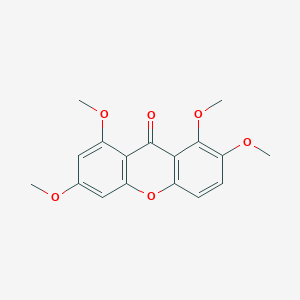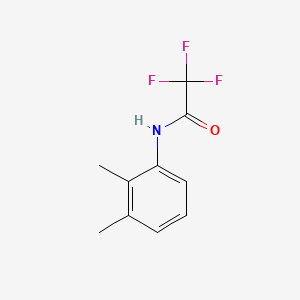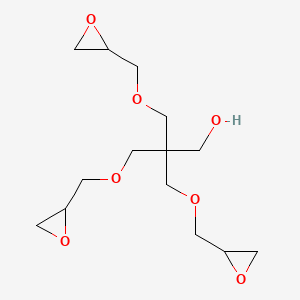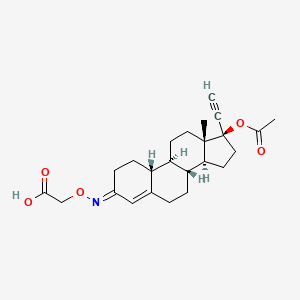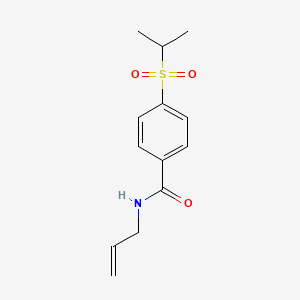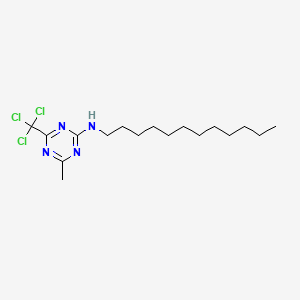
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is a synthetic organic compound belonging to the class of benzisothiazoles This compound is characterized by the presence of a benzisothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of o-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a suitable acylating agent.
Esterification: The final step involves the esterification of the acetic acid derivative with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives.
科学的研究の応用
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and immune response, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, methyl ester, 1,1-dioxide
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, butyl ester, 1,1-dioxide
Uniqueness
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
特性
CAS番号 |
23274-77-3 |
|---|---|
分子式 |
C12H15NO4S |
分子量 |
269.32 g/mol |
IUPAC名 |
propyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C12H15NO4S/c1-2-7-17-12(14)8-10-9-5-3-4-6-11(9)18(15,16)13-10/h3-6,10,13H,2,7-8H2,1H3 |
InChIキー |
BQZLOMNAETZBLZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


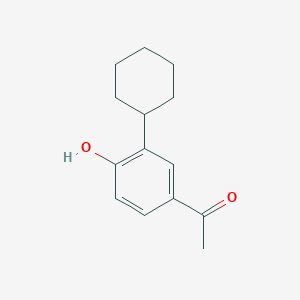

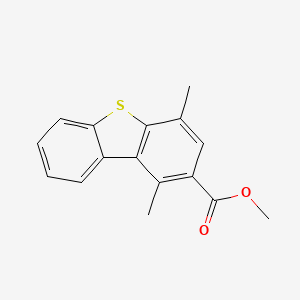
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
